molecular formula C21H30N4O2 B5535099 2-[2-(1-azepanyl)-2-oxoethyl]-4-benzyl-5-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one

2-[2-(1-azepanyl)-2-oxoethyl]-4-benzyl-5-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B5535099
M. Wt: 370.5 g/mol
InChI Key: AKRHMXIKUXOVSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazolone compounds involves innovative chemical reactions. For example, a [4 + 3] annulation reaction of aza-ortho-quinone methides with arylcarbohydrazonoyl chlorides under mild conditions provides a method for producing biologically interesting dihydro-triazepines (Guo et al., 2018). Additionally, the 1,3-dipolar cycloaddition of β-alkoxyvinyl trifluoromethylketones with aryl (or benzyl) azides to form 1H-1,2,3-triazoles highlights the versatility of triazole synthesis (彭卫民 & 朱仕正, 2002).

Molecular Structure Analysis

Triazolone derivatives exhibit a range of molecular geometries and interactions. For instance, the crystal structure of a benzyl- and triazolyl-methyl substituted dibenzoazepine showcases a boat conformation and a three-dimensional network formed by π–π and C—H⋯π interactions (Manjunath et al., 2013). Such analyses are crucial for understanding the compound's reactivity and potential applications.

Chemical Reactions and Properties

The reactions involving triazolones can be highly selective and yield compounds with significant properties. The use of 5,5'-Dimethyl-3,3'-azoisoxazole, for example, demonstrates the potential for selective esterification of benzylic alcohols under Mitsunobu conditions, highlighting the synthetic versatility of triazole derivatives (Iranpoor et al., 2010).

Physical Properties Analysis

The physical properties of triazolone derivatives, such as solubility, melting points, and crystalline structures, are essential for their application in various fields. Detailed studies, such as spectroscopic investigations and density functional studies of triazol-3-one derivatives, provide insights into their physicochemical characteristics (Köysal & Tanak, 2012).

Chemical Properties Analysis

The chemical properties of triazolones, including reactivity, stability, and interaction with other compounds, are pivotal for their practical applications. Investigations into the synthesis, spectral analyses, and structural elucidation of triazoles and tetrazoles shed light on their chemical behavior and potential for creating new materials or pharmaceuticals (Medaer et al., 1994).

properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]-4-benzyl-5-butyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-2-3-13-19-22-25(17-20(26)23-14-9-4-5-10-15-23)21(27)24(19)16-18-11-7-6-8-12-18/h6-8,11-12H,2-5,9-10,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRHMXIKUXOVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=O)N1CC2=CC=CC=C2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1-azepanyl)-2-oxoethyl]-4-benzyl-5-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one

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